phosphonotetraglycosyl ceramide
Description
Properties
CAS No. |
145991-93-1 |
|---|---|
Molecular Formula |
2C33H36N2O4.C4H4O4 |
Synonyms |
phosphonotetraglycosyl ceramide |
Origin of Product |
United States |
Occurrence and Distribution of Phosphonotetraglycosyl Ceramide
Natural Sources and Organisms
Phosphonotetraglycosyl ceramide and its related compounds are primarily found in marine invertebrates, with several species of sea hares and crabs identified as significant reservoirs.
Marine Invertebrates as Primary Reservoirs:
Sea Hare (Dolabella auricularia): This species is a prominent source of this compound. Studies have successfully isolated and characterized this compound from its tissues. The structure has been identified as 3-O-Me-Galα1-3(AEP-6Galα1-2)Galβ1-4Glcβ1-1-ceramide.
Sea Hare (Aplysia kurodai): While not explicitly termed this compound, structurally similar and more complex phosphonoglycosphingolipids are abundant in Aplysia kurodai. Research has identified ceramide bis(2-aminoethylphosphono)-pentaosides in this sea hare. nih.gov These complex lipids share the core phosphono-ceramide structure.
Crab (Erimacrus isenbeckii): Research on the hair crab Erimacrus isenbeckii has led to the identification of novel ceramides (B1148491) that are believed to function as sex pheromones. nih.gov While these specific compounds are not phosphonotetraglycosyl ceramides, their presence points to a sophisticated ceramide metabolism in this crustacean. Further investigation is needed to determine if phosphonated derivatives exist in this species.
| Organism | Compound Type | Specific Compound/Structure Identified |
| Dolabella auricularia | This compound | 3-O-Me-Galα1-3(AEP-6Galα1-2)Galβ1-4Glcβ1-1-ceramide |
| Aplysia kurodai | Phosphonoglycosphingolipids | Ceramide bis(2-aminoethylphosphono)-pentaosides |
| Erimacrus isenbeckii | Ceramides | Novel ceramides (potential sex pheromones) |
Identification in Specific Tissues and Developmental Stages
The localization of this compound and its analogs within an organism provides clues to their potential functions.
Nervous System: In Aplysia kurodai, a high concentration of sphingophosphonoglycolipids has been identified in the nervous tissue, including nerve fibers and ganglia. nih.gov The most prevalent of these are ceramide bis(2-aminoethylphosphono)-pentaosides, suggesting a significant role for these lipids in the structure and function of the invertebrate nervous system. nih.gov
Eggs: While direct evidence for this compound in the eggs of these specific organisms is not extensively documented in the available research, the presence of complex lipids in reproductive tissues is a common biological strategy for providing energy and structural components for embryonic development. The role of phosphonoglycosphingolipids in the developmental stages of these marine invertebrates remains an area for further research.
Comparative Occurrence of Phosphonoglycosphingolipids Across Phyla
The distribution of phosphonoglycosphingolipids like this compound is not uniform across the animal kingdom, with distinct patterns observed between different phyla.
Distribution Patterns in Mollusca and Arthropoda
Phosphonoglycosphingolipids are a characteristic feature of the lipid profile of many species within the phyla Mollusca and Arthropoda.
Mollusca: The phylum Mollusca, which includes gastropods like sea hares, exhibits a remarkable diversity of phosphonoglycosphingolipids. hawaii.edu These compounds are found in various tissues, with a notable concentration in the nervous system of some species. nih.gov The complexity of these molecules, often featuring multiple phosphonate (B1237965) groups and unique sugar modifications, points to specialized biochemical pathways within this phylum.
Arthropoda: In the phylum Arthropoda, which encompasses crustaceans like crabs, the presence of complex sphingolipids is also well-established. hawaii.edu While the research on the crab Erimacrus isenbeckii has highlighted ceramides with potential signaling roles, the broader distribution of phosphonated sphingolipids across this vast and diverse phylum is an active area of investigation. nih.gov
Uniqueness Compared to Vertebrate Sphingolipids
A key distinction of invertebrate sphingolipids, such as this compound, is their fundamental structural difference from the well-characterized sphingolipids found in vertebrates.
The Phosphonate Bond: The defining feature of these invertebrate lipids is the presence of a carbon-phosphorus (C-P) bond in the form of 2-aminoethylphosphonate (AEP). This is in stark contrast to vertebrate sphingolipids, which typically contain phosphate (B84403) ester linkages. The C-P bond is known for its high stability and resistance to chemical and enzymatic degradation.
Absence of Sialic Acid: Vertebrate nervous tissues are rich in gangliosides, a class of glycosphingolipids characterized by the presence of sialic acid residues, which impart a negative charge. In many marine invertebrates, phosphonoglycosphingolipids appear to fulfill a similar role, with the negatively charged phosphonate groups replacing sialic acids. The nervous tissue of Aplysia kurodai, for instance, contains a high concentration of these phosphonolipids but is notably poor in gangliosides. nih.gov
| Feature | Invertebrate Phosphonoglycosphingolipids (e.g., this compound) | Vertebrate Sphingolipids (e.g., Gangliosides) |
| Phosphorus Linkage | Carbon-Phosphorus (C-P) bond (Phosphonate) | Oxygen-Phosphorus (O-P) bond (Phosphate ester) |
| Charged Group | 2-Aminoethylphosphonate (AEP) | Sialic Acid |
| Prevalence in Nervous Tissue | High in many marine invertebrates | High in vertebrates |
Ecological and Evolutionary Implications of Phosphonoglycosphingolipid Presence
The unique structure and distribution of phosphonoglycosphingolipids suggest several ecological and evolutionary advantages for the organisms that synthesize them.
The presence of the stable C-P bond in this compound and related compounds likely offers a defense mechanism against enzymatic degradation by phospholipases, which are common in the marine environment and are produced by various predators and microorganisms. This chemical stability could contribute to the integrity of cell membranes in the often-harsh and competitive marine ecosystem.
From an evolutionary perspective, the prevalence of phosphonoglycosphingolipids in certain invertebrate phyla, particularly in their nervous systems, suggests an alternative evolutionary strategy for constructing complex and functional neural membranes. While vertebrates evolved to utilize sialic acid-containing gangliosides for this purpose, these invertebrates have harnessed the unique properties of phosphonolipids. This biochemical divergence highlights the diverse evolutionary pathways that have led to the complex nervous systems seen in different animal lineages. The specific pressures and advantages that drove the selection and maintenance of phosphonate-based lipids over phosphate-based lipids in these marine invertebrates remain a compelling area for future evolutionary and ecological research.
Advanced Methodologies for Isolation and Purification of Phosphonotetraglycosyl Ceramide
Chromatographic Techniques
Chromatography is the cornerstone for purifying phosphonotetraglycosyl ceramides (B1148491). The selection and sequence of different chromatographic methods are determined by the complexity of the initial lipid extract and the desired scale of purification. A combination of ion-exchange, adsorption, and high-resolution liquid chromatography is typically employed.
Column Chromatography Applications
Initial purification of crude lipid extracts is often achieved through low-pressure column chromatography, which fractionates lipids based on their polarity and charge.
DEAE-Sephadex and QAE-Sephadex : Diethylaminoethyl (DEAE) and Quaternary-Aminoethyl (QAE) Sephadex are anion-exchange resins crucial for separating acidic lipids like phosphonotetraglycosyl ceramides from neutral lipids and other polar compounds. DEAE-Sephadex, a weak anion exchanger, and QAE-S-ephadex, a strong anion exchanger, are composed of cross-linked dextran (B179266) beads. The process involves dissolving the total lipid extract in a non-polar organic solvent system (e.g., chloroform (B151607)/methanol) and applying it to a column packed with the resin equilibrated in the same solvent. Neutral lipids pass through the column, while acidic lipids, including the target phosphonoglycolipids, bind to the positively charged functional groups of the resin. Elution is then carried out by applying a gradient of increasing salt concentration (e.g., ammonium (B1175870) acetate (B1210297) or potassium acetate in methanol) or by changing the pH to disrupt the ionic interaction and release the bound lipids. A combination of DEAE-Sephadex and other chromatographic steps has proven effective for isolating related complex glycosphingolipids like gangliosides.
Silicic Acid : Silicic acid chromatography separates lipids based on differences in polarity. After an initial fractionation on an anion-exchange column, the acidic lipid fraction containing the phosphonotetraglycosyl ceramide is often applied to a silicic acid column. The separation mechanism involves the interaction of the polar headgroups of the lipids with the hydroxyl groups of the silica (B1680970). Elution is performed using a stepwise gradient of solvents with increasing polarity, such as moving from chloroform to acetone (B3395972) and then to methanol. This allows for the separation of phosphonotetraglycosyl ceramides from other acidic lipids that may have co-eluted from the ion-exchange column, like sulfatides (B1148509) or phospholipids (B1166683). This technique is a standard procedure in the purification of various sphingolipids.
Iatrobeads : Iatrobeads are a type of porous silica bead known for providing high-resolution separation in adsorption chromatography. They are often used as a subsequent step after ion-exchange chromatography to separate different classes of glycosphingolipids based on the complexity of their carbohydrate chains. For phosphonotetraglycosyl ceramides, Iatrobeads can effectively separate molecules with different numbers of sugar residues or variations in their linkage. The separation is typically achieved using a solvent system of chloroform, methanol, and water, with the proportions adjusted to optimize the resolution of the target compounds.
Table 1: Overview of Column Chromatography Media
| Chromatographic Medium | Type | Separation Principle | Typical Application in this compound Purification | Elution Strategy |
| DEAE-Sephadex | Weak Anion Exchange | Ionic interactions | Initial fractionation to separate acidic lipids from neutral lipids. | Stepwise or linear gradient of salt (e.g., ammonium acetate) in a chloroform-methanol solvent system. |
| QAE-Sephadex | Strong Anion Exchange | Ionic interactions | Similar to DEAE-Sephadex, used for binding acidic lipids. | Gradient of increasing ionic strength to elute bound lipids based on charge. |
| Silicic Acid | Adsorption | Polarity | Purification of the acidic lipid fraction; separates based on the number and arrangement of polar groups. | Stepwise gradient of increasing solvent polarity (e.g., chloroform -> acetone -> methanol). |
| Iatrobeads | Adsorption (Porous Silica) | High-resolution separation based on polarity and size of the glycan chain. | Fine separation of different phosphonoglycolipid species. | Isocratic or gradient elution with solvent mixtures like chloroform/methanol/water. |
Thin-Layer Chromatography (TLC) for Initial Fractionation and Purity Assessment
Thin-Layer Chromatography (TLC) is an indispensable tool for the analysis of phosphonotetraglycosyl ceramides. It is used for monitoring the progress of purification during column chromatography and for assessing the purity of the final fractions. For these analyses, lipid fractions are spotted onto a TLC plate coated with a thin layer of silica gel. The plate is then placed in a developing chamber containing a specific solvent system, typically a mixture of chloroform, methanol, and an aqueous solution (e.g., water or dilute calcium chloride solution).
The separation is based on the differential partitioning of the lipid components between the stationary phase (silica) and the mobile phase. Due to their highly polar glycan headgroup, phosphonotetraglycosyl ceramides have relatively low mobility in standard solvent systems. After development, the plate is dried, and the lipids are visualized using various staining reagents. Common reagents include:
Iodine vapor for visualizing all lipids.
Primuline spray which detects lipids under UV light.
Orcinol-sulfuric acid spray , which turns purple/blue upon heating in the presence of sugars, making it specific for glycolipids.
Molybdenum blue spray for specifically detecting phosphate (B84403)/phosphonate (B1237965) groups.
The retention factor (Rf) value of the spot corresponding to the this compound provides an indication of its identity and purity relative to standards.
High-Performance Liquid Chromatography (HPLC) for Species Separation
High-Performance Liquid Chromatography (HPLC) offers superior resolution for the separation and quantification of individual molecular species of phosphonotetraglycosyl ceramides. This technique is particularly useful for separating species that differ subtly in their fatty acid or long-chain base composition.
Both normal-phase and reversed-phase HPLC can be employed.
Normal-Phase HPLC : A silica-based column is used with a non-polar mobile phase (e.g., hexane/isopropanol/water). Separation is based on the interaction of the polar headgroups with the stationary phase. This method is effective at separating lipids based on the class of their polar headgroup.
Reversed-Phase HPLC : This is the more common method for separating molecular species. A hydrophobic stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water). Separation is driven by the hydrophobic interactions of the lipid tails with the stationary phase. Longer and more saturated lipid chains are retained longer on the column. This allows for the resolution of phosphonotetraglycosyl ceramides containing different fatty acyl chains (e.g., C16:0 vs. C18:0) or long-chain bases.
Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or coupled to a mass spectrometer (LC-MS) for simultaneous separation, identification, and quantification.
Lipid Extraction Protocols
The initial extraction of total lipids from the biological source is a critical first step that significantly influences the final yield and purity of the target this compound. The choice of extraction method must be optimized to ensure quantitative recovery of these amphipathic molecules while minimizing contamination from non-lipid components.
Optimization of Sample Preparation for Complex Lipid Mixtures
For most tissues and cells, lipid extraction is achieved using liquid-liquid partitioning
Challenges in Isolation and Purification of Phosphonoglycosphingolipids
The isolation and purification of phosphonoglycosphingolipids, including this compound, present a number of significant challenges stemming from their unique structural properties and their presence in complex biological mixtures. lipidbank.jpresearchgate.net
One of the primary challenges is the low natural abundance of these compounds. Phosphonoglycosphingolipids are often minor components of the total lipid profile in an organism, necessitating the processing of large amounts of biological material to obtain sufficient quantities for structural and functional studies. This low abundance requires highly sensitive and efficient extraction and purification methods to minimize sample loss.
Another significant hurdle is the structural complexity and heterogeneity of phosphonoglycosphingolipids. lipidbank.jpresearchgate.net These molecules exhibit diversity in their ceramide backbone, including variations in the long-chain base and the fatty acid chain length and degree of saturation. lipidbank.jp Furthermore, the oligosaccharide chain can vary in its sugar composition and linkage, and the position of the phosphono group can also differ. This structural diversity results in a mixture of closely related molecular species that are often difficult to separate from one another.
The amphipathic nature of phosphonoglycosphingolipids, possessing both a nonpolar lipid tail and a highly polar phosphono-oligosaccharide head group, further complicates their purification. This dual characteristic can lead to issues with solubility and chromatographic behavior, making it challenging to find a single chromatographic system that provides optimal separation.
Moreover, the presence of other lipid classes with similar physicochemical properties can interfere with the purification process. For instance, the separation of phosphonoglycosphingolipids from other polar lipids, such as phospholipids and other glycosphingolipids, requires high-resolution chromatographic techniques. nih.gov
Finally, the lack of commercially available standards for many phosphonoglycosphingolipids makes it difficult to optimize purification methods and to accurately quantify the isolated compounds. researchgate.net Researchers often have to rely on extensive characterization using techniques like mass spectrometry and NMR to confirm the identity and purity of the isolated fractions. lipidbank.jpnih.gov
A summary of the key challenges in the isolation and purification of phosphonoglycosphingolipids is provided in the table below:
| Challenge | Description | Impact on Purification | Reference |
| Low Natural Abundance | Present in small quantities within biological tissues. | Requires large starting material and highly efficient methods to achieve adequate yields. | |
| Structural Complexity and Heterogeneity | Variations in ceramide structure and oligosaccharide chain. | Difficult to separate closely related molecular species, requiring high-resolution techniques. | lipidbank.jpresearchgate.net |
| Amphipathic Nature | Possess both polar and nonpolar regions. | Can lead to solubility issues and challenging chromatographic behavior. | nih.gov |
| Co-purification of Similar Lipids | Other polar lipids can interfere with separation. | Requires highly selective chromatographic conditions to achieve pure fractions. | nih.gov |
| Lack of Commercial Standards | Limited availability of reference compounds. | Complicates method development, quantification, and purity assessment. | researchgate.net |
Structural Elucidation of Phosphonotetraglycosyl Ceramide
Spectrometric Approaches
The determination of the precise structure of phosphonotetraglycosyl ceramides (B1148491) necessitates the use of advanced spectrometric methods. These techniques provide detailed information about the molecular weight, the sequence and linkage of the carbohydrate chain, the nature of the phosphono-linkage, and the composition of the ceramide moiety, which includes a long-chain base and a fatty acid.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone in the structural analysis of phosphonoglycosphingolipids. Various ionization techniques are employed to generate ions from these non-volatile molecules, which are then separated based on their mass-to-charge ratio, providing a wealth of structural information.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully applied to the structural analysis of complex glycosphingolipids. nih.govwikipedia.org In this method, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process desorbs and ionizes the analyte molecules with minimal fragmentation, allowing for the determination of the molecular weight.
Table 1: Representative Ions in FAB-MS Analysis of a Phosphonotriglycosyl Ceramide
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion, provides the molecular weight of the intact lipid. |
| [M+Na]⁺ | Sodiated molecular ion, also indicates the molecular weight. |
| Fragment Ions | Result from the cleavage of glycosidic bonds, indicating the sugar sequence. |
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing detailed molecular information from the uppermost layers of a sample. In Time-of-Flight SIMS (ToF-SIMS), a pulsed primary ion beam is used to desorb and ionize molecules from a surface. The resulting secondary ions are then accelerated into a time-of-flight analyzer, where they are separated by their mass-to-charge ratio. nih.gov
The application of cluster ion sources in ToF-SIMS has significantly improved the analysis of biological materials, including lipids, by increasing the yield of molecular ions and reducing fragmentation. nih.gov While specific data on phosphonotetraglycosyl ceramides is limited, the technique is well-suited for the analysis of complex lipids directly from biological tissues. nih.gov ToF-SIMS can provide high-resolution mass spectra and spatially resolved chemical images, making it a powerful tool for lipidomics. nih.gov The high mass resolution allows for the differentiation of lipid species with very similar masses. youtube.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile biomolecules like glycosphingolipids. mdpi.com The analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov
High-energy collision-induced dissociation (CID) in MALDI-TOF MS can be used to obtain detailed structural information about ceramides and glycosphingolipids. nih.gov This technique can help discriminate between isomeric and isobaric ceramide species. nih.gov For glycosphingolipids, high-energy CID can generate specific fragment ions, such as (3,5)A ions, which are indicative of certain linkages within the sugar chain, for instance, a Hex 1-4 Hex linkage. nih.gov The analysis of both protonated and sodiated ions provides complementary structural data. nih.gov
Table 2: General Fragmentation Rules in High-Energy CID MALDI-TOF MS of Glycosphingolipids
| Fragment Type | Structural Information Provided |
|---|---|
| Y-type ions | Result from cleavage of glycosidic bonds, revealing the carbohydrate sequence. |
| B-type ions | Also result from glycosidic bond cleavage, complementing the Y-ion series. |
| Z-type ions | Cross-ring cleavage fragments of the sugar units, providing linkage information. |
| (3,5)A ions | Specific cross-ring cleavage ions indicating particular sugar linkages. nih.gov |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful and sensitive technique for the detailed structural characterization and quantification of complex lipids from biological extracts. nih.govsemanticscholar.org In ESI, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are produced. youtube.com These ions are then subjected to multiple stages of mass analysis (MS/MS or MSn).
Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) has been successfully used to characterize glycosyl inositol (B14025) phosphoceramides (GIPCs), which are structurally related to phosphonotetraglycosyl ceramides. e-nps.or.kr The analysis provides specific fragment ion information about the polar head group, as well as the long-chain bases and fatty acids, including their degrees of saturation and hydroxylation. e-nps.or.kr
In the positive ion mode, collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ of phosphoceramides leads to a series of characteristic fragment ions. For instance, in the MS/MS spectra of GIPCs, fragment ions resulting from the loss of water molecules and cleavages within the terminal hexose (B10828440) unit are observed. e-nps.or.kr The analysis of phosphoceramides from bacteria like Porphyromonas gingivalis in negative ion mode ESI-MS/MS reveals characteristic daughter ions representing the phosphoglycerol head group. researchgate.net
Table 3: Characteristic Fragment Ions in ESI-MS/MS of Glycosyl Inositol Phosphoceramides (GIPCs)
| m/z of Fragment Ion | Putative Origin |
|---|---|
| [M+H - 18]⁺ | Loss of one water molecule from the protonated molecular ion. e-nps.or.kr |
| [M+H - 36]⁺ | Loss of two water molecules from the protonated molecular ion. e-nps.or.kr |
| [M+H - 44]⁺ | Loss of C₂H₄O from the terminal hexose. e-nps.or.kr |
| [M+H - 74]⁺ | Loss of C₃H₆O₂ from the terminal hexose. e-nps.or.kr |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like phosphonotetraglycosyl ceramides. libretexts.org It provides detailed information about the connectivity of atoms, the stereochemistry of the glycosidic linkages, and the anomeric configuration of the sugar residues. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed.
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. savemyexams.com The chemical shifts of the anomeric protons are particularly diagnostic for the type of sugar and the configuration (α or β) of the glycosidic bond. Coupling constants (J-values) between adjacent protons help to determine their relative stereochemistry.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. researchgate.net The chemical shifts of the anomeric carbons are also highly informative about the sugar residues and their linkages. The presence of a carbon-phosphorus (C-P) bond in phosphonolipids can be confirmed by ³¹P NMR spectroscopy, which shows characteristic chemical shifts and couplings. oxinst.com
Table 4: Representative ¹³C NMR Chemical Shifts for Ceramide Moieties
| Carbon Atom | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) of fatty acid | ~175 |
| CH-N of long-chain base | ~54 |
| CH-O of long-chain base | ~72-76 |
| CH₂-O of long-chain base | ~62 |
Note: The exact chemical shifts can vary depending on the specific structure of the ceramide and the solvent used. researchgate.net
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for the structural elucidation of phosphonotetraglycosyl ceramides. It provides detailed information about the chemical environment of every proton in the molecule, allowing for the identification of the constituent monosaccharides, the ceramide moiety, and the phosphono-group.
Key diagnostic signals in the ¹H-NMR spectrum include:
Anomeric Protons: The signals for anomeric protons (H-1 of the sugar units) typically resonate in a distinct downfield region between 4.2 and 5.5 ppm. The chemical shift and coupling constant (J-value) of these signals are indicative of the sugar type (e.g., glucose, galactose) and the stereochemistry of the glycosidic linkage (α or β).
Sugar Ring Protons: The remaining protons of the sugar rings appear in the region of 3.2 to 4.5 ppm. Their specific shifts and coupling patterns are used to confirm the identity of each sugar residue.
Ceramide Protons: Protons associated with the sphingoid base and the fatty acid chain produce characteristic signals. Olefinic protons of the sphingosine (B13886) backbone are found around 5.4-5.8 ppm, while the terminal methyl groups of the alkyl chains appear far upfield, typically around 0.8-0.9 ppm. The large number of methylene (B1212753) (-CH₂-) groups in the fatty acid and sphingosine chains creates a broad, intense signal cluster around 1.2-1.4 ppm.
Phosphonate-Adjacent Protons: The methylene protons adjacent to the phosphorus atom in the 2-aminoethylphosphonate group exhibit unique shifts that are crucial for identifying this moiety.
Table 1: Representative ¹H-NMR Chemical Shifts for a Phosphonotetraglycosyl Ceramide (Note: Data are representative for this class of compounds, and exact chemical shifts (δ) and coupling constants (J) can vary based on the specific structure and solvent used.)
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|
| Sugar Moieties | ||
| Anomeric H-1 (β-Glc) | ~ 4.35 | d, J ≈ 7.8 |
| Anomeric H-1 (β-Gal) | ~ 4.45 | d, J ≈ 7.5 |
| Anomeric H-1 (α-GalNAc) | ~ 4.90 | d, J ≈ 3.5 |
| Other Sugar Ring Protons | 3.2 - 4.5 | m |
| Ceramide Moiety | ||
| NH (Amide) | ~ 6.2 - 6.8 | d |
| Olefinic H-4/H-5 | 5.4 - 5.8 | m |
| -CH₂- (Alkyl Chains) | ~ 1.25 | br s |
| Terminal -CH₃ | ~ 0.88 | t, J ≈ 7.0 |
| Phosphonate (B1237965) Group | ||
| P-CH₂- | ~ 3.2 | m |
Two-Dimensional NMR Techniques (e.g., COSY, HOHAHA, HMQC, HMBC) for Sugar-Inositol Linkages
While ¹H-NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. These techniques reveal through-bond and through-space correlations between nuclei, which are essential for determining the sequence and linkage of the sugar units and their connection to the ceramide.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is used to trace the proton-proton connectivities within each individual sugar ring, starting from the anomeric proton.
HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy): This is a more powerful version of COSY that reveals correlations between a given proton and all other protons within the same spin system (i.e., within the same sugar residue). By irradiating an anomeric proton signal, one can often identify the signals of all other protons in that specific sugar.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. It is used to assign the carbon signals for each sugar and ceramide protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for determining linkages. It shows correlations between protons and carbons that are two or three bonds away. By observing a correlation between the anomeric proton of one sugar and a carbon atom of an adjacent sugar (or inositol), the specific glycosidic linkage point (e.g., 1→4, 1→3) can be definitively established. Similarly, HMBC can show correlations between the anomeric proton of the first sugar and C-1 of the sphingoid base, confirming the glycosphingolipid nature of the molecule.
Carbon-13 NMR (¹³C-NMR)
¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum where each unique carbon atom appears as a distinct signal. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Key features of the ¹³C-NMR spectrum include:
Carbonyl Carbon: The amide carbonyl carbon from the fatty acid is typically the most downfield signal, appearing around 174-175 ppm.
Anomeric Carbons: The anomeric carbons (C-1) of the sugar units resonate in a characteristic window between 98 and 105 ppm. Their exact shifts help confirm the sugar identity and linkage stereochemistry.
Sugar and Inositol Ring Carbons: Other carbons of the sugar and potential inositol rings are found between 60 and 85 ppm. Carbons involved in glycosidic linkages are shifted downfield compared to their un-substituted counterparts.
Ceramide Carbons: Olefinic carbons of the sphingoid base appear around 125-135 ppm, while the numerous sp³-hybridized carbons of the alkyl chains produce a cluster of signals between 14 and 40 ppm.
Table 2: Representative ¹³C-NMR Chemical Shifts for a this compound (Note: Data are representative for this class of compounds.)
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Sugar Moieties | |
| Anomeric C-1 (Glc, Gal, GalNAc) | 98 - 105 |
| Other Sugar Ring Carbons | 60 - 85 |
| Ceramide Moiety | |
| C=O (Amide) | ~ 175 |
| Olefinic C-4/C-5 | 128 - 135 |
| C-1 (Attached to Sugar) | ~ 70 |
| -CH₂- (Alkyl Chains) | 22 - 35 |
| Terminal -CH₃ | ~ 14 |
| Phosphonate Group |
Phosphorus-31 NMR (³¹P-NMR) for Phosphonate Linkage Elucidation
Phosphorus-31 NMR (³¹P-NMR) is a highly specific and sensitive technique used to confirm the presence and nature of the phosphorus-containing group. The key diagnostic feature is the chemical shift, which unambiguously distinguishes a phosphonate from a phosphate (B84403).
Phosphonate (C-P bond): In phosphonoglycosphingolipids, the phosphorus atom is directly bonded to a carbon atom (e.g., in a 2-aminoethylphosphonate moiety). The ³¹P-NMR signal for a phosphonate typically appears in the range of +15 to +30 ppm .
Phosphate (C-O-P bond): In contrast, common phospholipids (B1166683) like sphingomyelin (B164518) contain a phosphate diester linkage. The ³¹P-NMR signal for a phosphate group resonates in a distinctly different region, typically between -2 and +2 ppm .
This significant difference in chemical shift provides definitive proof of the C-P phosphonate linkage, a defining feature of this class of sphingolipids.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. By measuring the absorption of infrared radiation at specific wavenumbers, the presence of key structural components can be confirmed.
The IR spectrum of a this compound is characterized by several strong absorption bands:
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the numerous hydroxyl (-OH) groups on the sugar residues and the N-H group of the amide linkage.
C-H Stretching: Sharp bands between 2850 and 2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the methylene and methyl groups of the long alkyl chains of the ceramide.
Amide Bands: Two prominent bands confirm the amide linkage of the ceramide. The Amide I band (primarily C=O stretching) appears around 1640-1650 cm⁻¹, and the Amide II band (a mix of N-H bending and C-N stretching) is found near 1540-1550 cm⁻¹.
P=O Stretching: A strong absorption band around 1200-1230 cm⁻¹ is characteristic of the P=O double bond stretch within the phosphonate group.
C-O Stretching: A broad, complex region between 1000 and 1150 cm⁻¹ arises from the numerous C-O stretching vibrations of the glycosidic linkages and hydroxyl groups of the carbohydrate chain.
Table 3: Characteristic IR Absorption Bands for a this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 | O-H / N-H stretch | Hydroxyls / Amide |
| 2850 - 2960 | C-H stretch | Alkyl Chains (CH₂, CH₃) |
| ~ 1645 | C=O stretch | Amide I |
| ~ 1545 | N-H bend / C-N stretch | Amide II |
| ~ 1220 | P=O stretch | Phosphonate |
Chemical Degradation and Hydrolysis Techniques
Partial Acid Hydrolysis for Glycosidic Linkages
While spectroscopic methods provide a picture of the intact molecule, chemical degradation techniques are often employed to confirm the carbohydrate sequence. Partial acid hydrolysis is a classical method used to break down the glycan chain into smaller, more easily identifiable fragments.
The procedure involves treating the purified this compound with a dilute acid (e.g., 0.1 M HCl or trifluoroacetic acid) under controlled temperature and time conditions. Glycosidic bonds have different susceptibilities to acid cleavage, allowing for the generation of a mixture of monosaccharides, disaccharides, and larger oligosaccharides.
The resulting mixture of fragments is then separated (e.g., by chromatography) and each component is identified using methods like gas chromatography-mass spectrometry (GC-MS) or by comparison with authentic standards. By analyzing the overlapping fragments, the original sequence of the four sugar units in the glycan chain can be pieced together, confirming the sequence determined by 2D-NMR methods.
Alkaline Hydrolysis
Alkaline hydrolysis is a fundamental technique used in the structural elucidation of complex lipids like this compound. This method primarily targets the cleavage of ester linkages, while typically leaving amide and phosphodiester bonds intact under controlled conditions. In the context of this molecule, mild alkaline hydrolysis is employed to selectively release the fatty acid components that are ester-linked to the sphingoid base, forming the ceramide moiety.
The procedure involves treating the this compound with a reagent such as sodium hydroxide (B78521) or potassium hydroxide in a solvent like methanol. This process, known as saponification, breaks the N-acyl linkage between the fatty acid and the sphingosine base. The resulting products are a free fatty acid and the corresponding phosphonotetraglycosyl sphingosine. nih.govnih.gov The primary utility of this step is the isolation of the constituent fatty acids for subsequent analysis, which is crucial for identifying the specific type of ceramide present in the parent molecule. The reaction preserves the more stable glycosidic and phosphono-ester linkages of the headgroup, allowing for separate analysis of the lipid and carbohydrate portions.
Table 1: Products of Mild Alkaline Hydrolysis
| Reactant | Conditions | Major Products |
|---|
Periodate Oxidation and Smith Degradation
Periodate oxidation, followed by reduction and mild acid hydrolysis, collectively known as Smith degradation, is a powerful classical method for determining the linkage positions of sugar residues in a polysaccharide chain. stenutz.eunih.gov This sequential degradation is applied to the tetraglycosyl (four-sugar) portion of the molecule.
The process unfolds in three main steps:
Periodate Oxidation : The glycan chain is treated with sodium metaperiodate (NaIO₄). This reagent specifically cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons), oxidizing them to aldehydes. Sugar residues that are linked in a way that does not present vicinal diols (e.g., a 1,3-linked residue) or those whose hydroxyl groups are otherwise blocked will remain intact. stenutz.eu
Reduction : The resulting polyaldehyde is then reduced with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). This step converts the newly formed aldehyde groups into primary alcohols. This reduction is critical as it transforms the oxidized, ring-opened sugar residues into stable, acyclic polyalcohols. stenutz.eu
Mild Acid Hydrolysis : The final step involves hydrolysis with dilute acid (e.g., trifluoroacetic acid) at room temperature. stenutz.eu These mild conditions are designed to selectively cleave the acid-labile acetal (B89532) linkages of the acyclic, oxidized sugar residues while leaving the more stable glycosidic bonds of the unoxidized residues intact. stenutz.eu
By analyzing the products of Smith degradation, such as glycerol, erythritol, or larger oligosaccharide fragments, researchers can deduce the linkage patterns of the original carbohydrate chain. For example, a 1,6-linked glucose residue would be oxidized, while a 1,3-linked residue would be resistant.
Hydrogen Fluoride (B91410) (HF) Degradation
Hydrogen fluoride (HF) degradation is a highly specific chemical method used to cleave phosphate-containing linkages. In the structural analysis of this compound, concentrated HF is particularly effective at cleaving the phosphodiester bond that links the glycan chain to the ceramide moiety. A key advantage of this technique is its ability to break this bond while leaving the more stable glycosidic linkages between the sugar residues and the amide bond of the ceramide intact.
The reaction is typically carried out at low temperatures (e.g., 0°C) with concentrated aqueous or anhydrous HF. This treatment results in the release of the intact tetraglycosyl chain from the lipid portion. The resulting products are the free oligosaccharide and the intact ceramide. This separation is invaluable as it allows for the independent and detailed structural analysis of the carbohydrate headgroup without interference from the lipid tail.
Chromatographic Analysis of Degradation Products
Following the chemical degradation steps, the resulting mixtures of smaller molecules must be separated and identified. Chromatographic techniques are essential for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide and Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for identifying and quantifying the monosaccharide and fatty acid components of this compound. nih.govresearchgate.net Before analysis, the non-volatile sugar and fatty acid molecules obtained from hydrolysis must be chemically modified into volatile derivatives.
For Fatty Acids : The fatty acids released by hydrolysis are typically converted into fatty acid methyl esters (FAMEs) by heating with methanolic HCl.
For Monosaccharides : The sugars released by strong acid hydrolysis are converted to volatile derivatives such as alditol acetates or trimethylsilyl (B98337) (TMS) ethers. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. The retention time from the GC further confirms the identity of each component.
Sugar Analysis and Permethylation Studies
Permethylation analysis is the gold standard for determining the glycosidic linkage positions in an oligosaccharide. jcggdb.jpnih.gov The technique involves methylating all free hydroxyl groups on the intact tetraglycosyl chain using a reagent like methyl iodide in the presence of a strong base. nih.govnih.gov
Following permethylation, the oligosaccharide is subjected to strong acid hydrolysis to break all the glycosidic bonds. This releases partially methylated monosaccharides. The key to the technique is that the hydroxyl groups that were originally involved in a glycosidic linkage or the ring structure are now exposed, while all other positions are protected by a methyl group. jcggdb.jpnih.gov
These partially methylated monosaccharides are then reduced with sodium borodeuteride (NaBD₄) and acetylated to form partially methylated alditol acetates (PMAAs). jcggdb.jp The PMAAs are volatile and can be analyzed by GC-MS. The positions of the methyl and acetyl groups on the resulting sugar alcohol, as determined by the fragmentation pattern in the mass spectrum, reveal the original linkage positions. nih.gov For instance, the analysis of a 1,4-linked glucose residue would yield 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol.
Table 2: Example Results of Permethylation Analysis
| Partially Methylated Alditol Acetate (B1210297) Derivative | Inferred Linkage Position |
|---|---|
| 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-glucitol | Terminal Glucose |
| 2,3,6-tri-O-methyl-1,4,5-tri-O-acetyl-mannitol | 4-linked Mannose |
Determination of Linkage and Anomeric Configurations
While permethylation analysis reveals linkage positions, it does not determine the anomeric configuration (α or β) of the glycosidic bonds. This critical stereochemical detail is often established using a combination of methods.
One common approach is enzymatic digestion using specific exoglycosidases. nih.gov These enzymes are highly specific for both the sugar residue and its anomeric configuration. For example, an α-glucosidase will only cleave a terminal glucose residue that is linked via an α-glycosidic bond. By treating the oligosaccharide with a panel of specific glycosidases and analyzing the products (e.g., release of a specific monosaccharide), the anomeric configurations can be sequentially determined. nih.gov
Advanced mass spectrometry techniques can also provide insights into anomeric configurations. uky.edunih.gov Collision-induced dissociation (CID) of metal-adducted oligosaccharides in a tandem mass spectrometer can produce fragmentation patterns that are dependent on the stereochemistry of the glycosidic linkage, allowing for differentiation between α and β anomers. nih.gov
Biosynthesis and Metabolic Pathways of Phosphonoglycosphingolipids
Precursor Relationships within Sphingolipid Metabolism
The biosynthesis of phosphonoglycosphingolipids is a multi-step process that relies on the availability of key precursors synthesized through the broader sphingolipid metabolic network. This network is a highly coordinated system where ceramide serves as a central hub for both the synthesis and breakdown of various sphingolipids. nih.gov
Neutral Glycolipids as Precursors
Neutral glycosphingolipids are crucial intermediates in the formation of more complex glycosphingolipids, including those that can be subsequently modified to form phosphonoglycosphingolipids. The synthesis of the core glycan chain begins with the transfer of a glucose or galactose molecule to ceramide. For instance, glucosylceramide is synthesized from ceramide and UDP-glucose by the enzyme glucosylceramide synthase in the cis-Golgi. nih.gov This initial glycolipid can then be sequentially elongated by the addition of other monosaccharides.
One example of the modification of a neutral glycolipid is the conversion of asialo GM1 to fucosyl asialo GM1. nih.gov This process involves the enzyme GDP-fucose:asialo GM1 alpha(1-2)fucosyltransferase, which is induced under certain physiological conditions. nih.gov While this specific example leads to a fucosylated, not a phosphonated, glycolipid, it illustrates the principle of how a neutral glycosphingolipid core structure serves as the scaffold for further enzymatic modification to create more complex derivatives. The synthesis of phosphonotetraglycosyl ceramide would similarly depend on the prior assembly of a tetraglycosylceramide precursor.
Connection to General Ceramide Synthesis Pathways
Ceramide, the central molecule in sphingolipid metabolism, is the direct precursor to glycosphingolipids. nih.govwikipathways.org Its availability is a critical control point for the biosynthesis of all complex sphingolipids, including phosphonoglycosphingolipids. The cellular pool of ceramide is maintained through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway. nih.govmdpi.com
The de novo synthesis of ceramide is a fundamental anabolic pathway that begins in the endoplasmic reticulum. researchgate.netsemanticscholar.org This pathway constructs ceramide from basic building blocks, L-serine and a fatty acyl-CoA, typically palmitoyl-CoA. mdpi.com
The key steps in the de novo pathway are:
Condensation: The process is initiated by serine palmitoyltransferase (SPT), the rate-limiting enzyme, which catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. researchgate.netnih.gov
Reduction: 3-ketosphinganine reductase then reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine). researchgate.net
Acylation: Dihydroceramide (B1258172) synthases (CerS) attach an acyl-CoA molecule to dihydrosphingosine, forming dihydroceramide. nih.govresearchgate.net There are six different CerS isoforms, each with specificity for different fatty acyl chain lengths, leading to a variety of dihydroceramide species. nih.gov
Desaturation: Finally, dihydroceramide desaturase introduces a double bond into dihydroceramide to form ceramide. researchgate.netsemanticscholar.orgmdpi.com
This pathway provides a steady supply of new ceramide molecules that can be transported to the Golgi apparatus for the synthesis of complex sphingolipids. nih.govsemanticscholar.org
The salvage pathway is a crucial recycling mechanism that regenerates ceramide from the breakdown products of complex sphingolipids. mdpi.comnih.govnih.gov This pathway primarily involves the reuse of sphingosine (B13886), which is generated from the hydrolysis of ceramide by ceramidases or from the breakdown of more complex sphingolipids in the lysosomes. nih.govnih.gov
The process involves the re-acylation of sphingosine by ceramide synthases to form ceramide. nih.govnih.gov This recycling is a significant source of cellular ceramide, allowing the cell to efficiently reuse sphingoid bases. nih.gov The salvage pathway can be initiated by the breakdown of complex glycosphingolipids or sphingomyelin (B164518). mdpi.com For example, complex glycosphingolipids are broken down in a stepwise manner in the lysosomes, eventually yielding glucosylceramide, which is then hydrolyzed to ceramide. mdpi.com
The sphingomyelinase pathway provides a rapid mechanism for generating ceramide in response to various cellular signals. semanticscholar.org This catabolic pathway involves the hydrolysis of sphingomyelin, a major component of cell membranes, by enzymes called sphingomyelinases (SMases). mdpi.comnih.gov
The reaction, which yields ceramide and phosphocholine (B91661), can be catalyzed by different types of SMases, distinguished by their optimal pH:
Acid Sphingomyelinase (aSMase): Typically found in lysosomes. researchgate.net
Neutral Sphingomyelinase (nSMase): Located primarily at the cell membrane. researchgate.net
This pathway is often activated in response to cellular stresses and signaling events, leading to a rapid increase in ceramide levels for various downstream cellular processes. nih.govresearchgate.net
Enzymes Involved in Phosphonoglycosphingolipid Synthesis
While the specific enzymes responsible for the addition of the phosphono group to the glycan chain of phosphonoglycosphingolipids are not as extensively characterized as those in mainstream sphingolipid metabolism, the synthesis of the underlying ceramide and glycosphingolipid precursors involves a well-defined set of enzymes.
| Pathway | Key Enzymes | Function |
| De Novo Ceramide Synthesis | Serine Palmitoyltransferase (SPT) | Catalyzes the initial, rate-limiting step of condensing serine and palmitoyl-CoA. nih.govresearchgate.net |
| 3-Ketosphinganine Reductase | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. researchgate.net | |
| Dihydroceramide Synthases (CerS) | Acylates dihydrosphingosine to form dihydroceramide. researchgate.netnih.gov | |
| Dihydroceramide Desaturase | Introduces a double bond to create ceramide. semanticscholar.orgmdpi.com | |
| Salvage Pathway | Ceramidases | Hydrolyze ceramide to sphingosine and a fatty acid. nih.gov |
| Ceramide Synthases (CerS) | Re-acylates sphingosine to form ceramide. nih.gov | |
| Sphingomyelinase Pathway | Sphingomyelinases (Acid and Neutral) | Hydrolyze sphingomyelin to generate ceramide and phosphocholine. mdpi.comresearchgate.net |
| Glycosphingolipid Synthesis | Glucosylceramide Synthase (GCS) | Transfers glucose from UDP-glucose to ceramide. nih.gov |
| Glycosyltransferases | Sequentially add monosaccharide units to elongate the glycan chain. | |
| Phosphonoglycosphingolipid Synthesis | Phosphono-transferase (Hypothetical) | Transfers a phosphono group to the terminal sugar of a glycosphingolipid. |
The synthesis of this compound would logically follow the creation of a tetraglycosylceramide, at which point a specific but yet-to-be-fully-characterized phosphono-transferase would catalyze the final step of adding the phosphono group. The study of enzymes like ligases, dehydrogenases, and catalases in other biosynthetic pathways provides a framework for understanding the potential enzymatic mechanisms at play. nih.govnih.gov
Putative Glycosyltransferases and Phosphonotransferase Enzymes
The assembly of the tetraglycosyl chain of this compound is presumed to be carried out by a series of specific glycosyltransferases. Each of these enzymes catalyzes the transfer of a specific sugar from an activated nucleotide sugar donor (e.g., UDP-glucose, UDP-galactose) to the growing glycan chain on the ceramide. frontiersin.org The process is a stepwise elongation, where the product of one enzymatic reaction becomes the substrate for the next. nih.gov
In invertebrates, UDP-glycosyltransferases (UGTs) are a large superfamily of enzymes responsible for the glycosylation of a wide range of molecules, playing roles in detoxification and the synthesis of secondary metabolites. frontiersin.orgfrontiersin.org It is plausible that a specific set of these UGTs is responsible for building the tetrasaccharide chain of the phosphonoglycosphingolipid precursor. The order and linkage of the sugars would be determined by the sequential action and specificity of these putative glycosyltransferases.
The final and defining step in the biosynthesis of this compound is the addition of a phosphono-group, which contains a stable carbon-phosphorus (C-P) bond. This reaction is catalyzed by a putative phosphonotransferase. This enzyme would transfer a phosphono-group, likely from a donor molecule such as 2-aminoethylphosphonate (AEP), to a specific hydroxyl group on one of the terminal sugar residues of the tetraglycosylceramide. The biosynthesis of AEP itself originates from the rearrangement of phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by PEP phosphomutase. nih.gov
Below is a table outlining the proposed enzymatic steps in the biosynthesis of this compound.
| Enzyme Class | Putative Specific Enzyme | Substrate | Product | Function |
| Acyltransferase | Serine Palmitoyltransferase (SPT) | Serine + Palmitoyl-CoA | 3-Ketodihydrosphingosine | Initiates ceramide synthesis. |
| Reductase | 3-Ketodihydrosphingosine Reductase | 3-Ketodihydrosphingosine | Dihydrosphingosine (Sphinganine) | Reduces the keto group. |
| Synthase | Dihydroceramide Synthase | Dihydrosphingosine + Acyl-CoA | Dihydroceramide | N-acylation of the long-chain base. |
| Desaturase | Dihydroceramide Desaturase | Dihydroceramide | Ceramide | Introduces a double bond to form ceramide. |
| Glycosyltransferase | Glycosyltransferase 1 | Ceramide + UDP-Sugar 1 | Monoglycosylceramide | Adds the first sugar residue. |
| Glycosyltransferase | Glycosyltransferase 2 | Monoglycosylceramide + UDP-Sugar 2 | Diglycosylceramide | Adds the second sugar residue. |
| Glycosyltransferase | Glycosyltransferase 3 | Diglycosylceramide + UDP-Sugar 3 | Triglycosylceramide | Adds the third sugar residue. |
| Glycosyltransferase | Glycosyltransferase 4 | Triglycosylceramide + UDP-Sugar 4 | Tetraglycosylceramide | Completes the tetrasaccharide chain. |
| Phosphonotransferase | Tetraglycosylceramide Phosphonotransferase | Tetraglycosylceramide + Phosphono-donor | This compound | Adds the terminal phosphono-group. |
Regulation of Enzyme Activity and Gene Expression
The biosynthesis of phosphonoglycosphingolipids is expected to be tightly regulated to meet the cell's structural and signaling needs. This regulation likely occurs at multiple levels, including the control of enzyme activity and the expression of the genes encoding the biosynthetic enzymes. nih.gov
Regulation of Enzyme Activity: The activity of glycosyltransferases and other enzymes in the pathway can be modulated by several factors. These include the availability of substrates, such as the ceramide acceptor and the nucleotide sugar donors. The localization of these enzymes within the sub-compartments of the Golgi apparatus also plays a crucial role in controlling the sequential nature of the glycosylation process. nih.gov In some cases, glycosyltransferases can form multi-enzyme complexes, which can enhance the efficiency and specificity of the biosynthetic pathway. mdpi.com
Regulation of Gene Expression: The expression of the genes encoding the various glycosyltransferases and the putative phosphonotransferase is likely a key point of control. In marine invertebrates, the expression of UGTs can be influenced by environmental factors and developmental stages. frontiersin.orgfrontiersin.org For instance, signaling pathways, such as those mediated by insulin-like peptides, have been shown to regulate genes involved in energy metabolism and growth in oysters, which could indirectly affect the availability of precursors for lipid synthesis. mdpi.com The coordination of the expression of the multiple genes involved in this pathway is essential for the efficient synthesis of the final product.
Catabolism and Degradation of this compound
The breakdown of complex glycosphingolipids is a critical process for maintaining cellular homeostasis and recycling their constituent components. The catabolism of this compound is presumed to be a stepwise process occurring primarily within the lysosomes, which contain a variety of hydrolytic enzymes. frontiersin.org
Hydrolytic Enzymes and Pathways
The degradation of this compound would likely begin with the removal of the outer glycan structure. This process involves a series of specific exoglycosidases that sequentially cleave the terminal sugar residues. Each glycosidase is specific for a particular sugar and its linkage. Following the removal of the sugar units, a phosphonatase would be required to cleave the phosphono-group from the final sugar residue, breaking the C-P bond and releasing the phosphonate (B1237965).
Once the glycan head with the phosphono-group is removed, the resulting ceramide molecule can be further metabolized. The degradation of the ceramide backbone is a key step in sphingolipid turnover.
| Enzyme Class | Putative Specific Enzyme | Substrate | Product | Function |
| Glycosidase | Exoglycosidase 1 | This compound | Phosphonotriglycosyl Ceramide + Sugar | Removes the terminal sugar. |
| Glycosidase | Exoglycosidase 2 | Phosphonotriglycosyl Ceramide | Phosphonodiglycosyl Ceramide + Sugar | Removes the next sugar. |
| Glycosidase | Exoglycosidase 3 | Phosphonodiglycosyl Ceramide | Phosphonoglycosyl Ceramide + Sugar | Removes the third sugar. |
| Phosphonatase/Glycosidase | Phosphonatase/Exoglycosidase 4 | Phosphonoglycosyl Ceramide | Ceramide + Phosphono-sugar | Cleaves the final phosphono-sugar moiety. |
Role of Ceramidase and Sphingosine Kinase in Downstream Metabolites
After the complete removal of the phosphono-glycan head group, the resulting ceramide is catabolized by the enzyme ceramidase . Ceramidase hydrolyzes the amide bond in ceramide, breaking it down into a free fatty acid and a sphingoid base, typically sphingosine. youtube.com There are different types of ceramidases (acid, neutral, and alkaline) which are localized in different cellular compartments and have distinct pH optima. frontiersin.org
The sphingosine produced from the action of ceramidase can have several fates. One of the most important is its phosphorylation by sphingosine kinase . This enzyme transfers a phosphate (B84403) group from ATP to sphingosine, forming sphingosine-1-phosphate (S1P). youtube.com S1P is a potent signaling molecule involved in a wide range of cellular processes, including cell growth, survival, and migration. The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate. frontiersin.org The S1P can then be irreversibly degraded by sphingosine-1-phosphate lyase, which cleaves it into phosphoethanolamine and a long-chain aldehyde. youtube.com This final step removes the sphingoid base from the metabolic pool.
Metabolic Flux Analysis in Phosphonoglycosphingolipid Turnover
MFA typically involves the use of stable isotope-labeled substrates, such as ¹³C-labeled glucose or ¹⁵N-labeled serine. unl.edu These labeled precursors are introduced to the cells or organism, and their incorporation into downstream metabolites is tracked over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
By analyzing the labeling patterns of the intermediates and the final product, this compound, researchers can construct a metabolic model and calculate the flux through the biosynthetic and catabolic pathways. unl.eduuniveuropea.com This would provide quantitative insights into:
The rate of de novo synthesis of the ceramide backbone.
The efficiency of the glycosylation and phosphonotransferase steps.
The rate of degradation of this compound.
The contribution of the salvage pathway to the sphingolipid pool.
Such studies would be invaluable in understanding how the turnover of phosphonoglycosphingolipids is regulated in response to different physiological conditions or environmental stimuli in organisms like marine invertebrates.
Biological Roles and Physiological Significance
Specific Biological Functions of Phosphonotetraglycosyl Ceramide in Marine Organisms
The functions of this compound in marine life are primarily understood in a structural context, though evidence points toward more specific and adaptive roles.
Potential Role in Adaptation to Marine Environments
The prevalence of phosphonolipids in marine invertebrates is thought to be an evolutionary adaptation to their environment. The defining feature of these molecules is the carbon-phosphorus (C-P) bond, which is chemically more stable than the carbon-oxygen-phosphorus (C-O-P) ester bond found in the phospholipids (B1166683) common in vertebrates. nih.gov This inherent stability renders this compound and other PGSLs resistant to cleavage by a wide range of phospholipases. Such enzymes are common in the marine environment, produced by bacteria or found in the venoms of marine organisms. Resistance to this enzymatic degradation would provide a significant survival advantage by preserving the integrity of cell membranes.
Involvement in Invertebrate-Specific Cellular Processes
Research has demonstrated a highly specific localization of certain PGSLs within the nervous systems of marine mollusks, pointing to their involvement in unique, invertebrate-specific functions. In the sea hare Aplysia kurodai, a model organism for neurobiology, specific phosphonoglycosphingolipids have been found to be localized exclusively in nerve bundles. nih.gov Immunohistochemical studies using antibodies against these lipids distinctly stain the nerve fibers, while the neuronal cell bodies and other tissues remain unstained. nih.gov
Advanced Research Techniques and Methodological Considerations
Quantitative Lipidomics Strategies for Phosphonoglycosphingolipids
Quantitative lipidomics provides a powerful framework for the detailed analysis of PnGSLs within a complex biological sample. This approach allows for the precise measurement of these lipids, offering insights into their metabolic regulation and involvement in various physiological and pathological processes.
The quantification of phosphonoglycosphingolipids can be approached through two main strategies: absolute and relative quantification.
Absolute quantification aims to determine the exact concentration of a specific PnGSL in a sample, typically expressed as moles or mass per unit of sample (e.g., tissue weight or cell number). This is often achieved by using a standard curve method, where a series of known concentrations of a purified PnGSL standard are analyzed to generate a calibration curve. thermofisher.com The signal intensity of the endogenous PnGSL is then compared to this curve to determine its concentration. thermofisher.com For complex sphingolipids, this requires the availability of appropriate internal standards. nih.govresearchgate.net
Relative quantification , in contrast, measures the change in the amount of a PnGSL relative to a reference sample, such as a control group. thermofisher.com This approach is particularly useful for identifying differences in lipid profiles between different experimental conditions. nih.gov Isotopic labeling strategies, where a stable isotope-labeled version of a lipid is introduced into a sample, can be employed for accurate relative quantification. nih.govnih.gov The ratio of the signal intensity of the endogenous lipid to the labeled internal standard provides a precise measure of its relative abundance. nih.gov
| Quantification Approach | Description | Key Features |
| Absolute Quantification | Determines the exact concentration of a lipid. | Requires purified standards and calibration curves. thermofisher.com |
| Relative Quantification | Measures the change in lipid amount relative to a reference. | Often employs stable isotope-labeled internal standards for high precision. nih.govnih.gov |
The complexity of the lipidome necessitates high-throughput analytical techniques to comprehensively profile PnGSLs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone technology in this field due to its high sensitivity, specificity, and throughput. nih.govresearchgate.net This technique separates complex lipid mixtures by liquid chromatography before they are ionized and analyzed by a mass spectrometer. nih.gov The use of triple quadrupole or quadrupole-linear ion trap mass spectrometers allows for the sensitive and specific detection and quantification of a wide range of sphingolipids. nih.govresearchgate.net
Advances in LC-MS/MS methods, coupled with automated data analysis pipelines, have enabled the rapid and quantitative analysis of numerous lipid species from a large number of samples, which is essential for large-scale lipidomic studies. nih.gov These high-throughput methods are critical for identifying novel PnGSLs and understanding their dynamic changes in response to various stimuli.
Immunochemical Detection and Antibody Production
Immunochemical methods, leveraging the high specificity of antibodies, are invaluable for the detection and localization of PnGSLs within tissues and cells.
The generation of specific antibodies against PnGSLs is a critical first step for their immunochemical detection. This process typically involves immunizing animals, such as rabbits, with purified PnGSLs. nih.govnih.gov The resulting antisera can then be tested for their reactivity and specificity against the target lipid. nih.govnih.gov For phospho-specific antibodies, the process is more complex and often involves synthesizing peptides containing the phosphorylated epitope to be used as immunogens. creative-diagnostics.comsinobiological.com
The specificity of the antibody is paramount, and it is crucial to characterize its binding to ensure it recognizes the intended PnGSL epitope without cross-reacting with other structurally similar lipids, such as gangliosides. nih.govnih.gov The sugars at the non-reducing end and branched chains of the glycolipid are often the key components of the recognized epitope. nih.gov
| Antibody Production Stage | Description |
| Immunization | Animals are immunized with purified phosphonoglycosphingolipids to elicit an immune response. nih.govnih.gov |
| Antiserum Collection | Blood is collected from the immunized animals to obtain serum containing antibodies. |
| Specificity Testing | The antiserum is tested for its specific binding to the target lipid and lack of cross-reactivity with other lipids. nih.govnih.gov |
Once specific antibodies are developed, they can be employed in a variety of applications to study the localization and function of PnGSLs. Immunohistochemistry, using methods like the indirect immunoperoxidase technique, allows for the visualization of PnGSL distribution within tissue sections. nih.gov This has been instrumental in revealing the presence of PnGSLs in specific structures within the nervous system, such as the periganglionic tissue, perineural sheath, neuropil, and satellite cells of ganglia. nih.gov
These localization studies provide crucial clues about the potential functions of PnGSLs. For instance, their presence in extraneuronal components of the nervous system suggests roles in cell-cell communication, signaling, or structural support. nih.gov Immunochemical detection can also be used in combination with other techniques, such as thin-layer chromatography, to identify specific PnGSLs in lipid extracts. nih.gov
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques offer powerful tools to investigate the biosynthesis and function of phosphonotetraglycosyl ceramide and other PnGSLs. By manipulating the genes responsible for their synthesis, researchers can gain insights into their physiological roles.
Monogenic defects in sphingolipid biosynthesis have been identified in humans, leading to a range of neurological and epidermal disorders. nih.gov While specific genetic disorders related to this compound have not been extensively characterized, studying analogous disorders provides a framework for understanding the potential consequences of altered PnGSL metabolism.
Molecular biology approaches, such as the generation of knockout or knockdown models for enzymes involved in the PnGSL biosynthetic pathway, can help to elucidate the function of these lipids. By observing the phenotype of organisms or cells lacking a specific PnGSL, researchers can infer its role in normal physiology. Furthermore, the expression of genes involved in PnGSL biosynthesis can be studied under different conditions to understand how their production is regulated. The application of genetic manipulation has significant potential for metabolic and nutritional research related to these complex lipids. nih.gov
Gene Silencing and Overexpression Studies for Related Enzymes
Understanding the function of enzymes within the phosphonoglycosphingolipid biosynthetic pathway relies heavily on genetic manipulation techniques. Gene silencing, often achieved through RNA interference (RNAi), and gene overexpression are powerful tools to elucidate the specific roles of these enzymes.
Gene Overexpression: Conversely, introducing a vector containing the coding sequence of a specific enzyme into a host cell can lead to its overexpression. This gain-of-function approach helps determine if a particular enzyme is a rate-limiting step in the pathway or if it has additional, previously unknown functions. For example, overexpressing a putative glycosyltransferase suspected to be involved in the elongation of the glycan chain of a ceramide precursor could lead to a measurable increase in the production of tetraglycosyl ceramide, the backbone of the final phosphonolipid. nih.gov Studies on related lipid pathways, such as phosphatidylserine (B164497) synthesis, have utilized knockout and overexpression of synthase enzymes (PSS1 and PSS2) to delineate their distinct and overlapping roles in maintaining lipid homeostasis. aocs.orgnih.gov
These genetic manipulation techniques are fundamental for validating enzyme function, mapping biosynthetic pathways, and understanding the regulatory control of phosphonoglycosphingolipid metabolism.
Table 1: Genetic Manipulation Techniques for Studying Phosphonoglycosphingolipid Enzymes
| Technique | Principle | Target Example in Pathway | Model System | Expected Outcome |
|---|---|---|---|---|
| Gene Silencing (RNAi) | mRNA degradation induced by complementary siRNA/shRNA, leading to reduced protein expression. | Serine Palmitoyltransferase (SPTLC1/2) | Human cell lines (e.g., RPE-1) nih.gov | Decreased levels of all downstream sphingolipids; elucidation of essentiality. |
| Gene Overexpression | Introduction of an expression vector to produce high levels of a target enzyme. | A putative Glycosyltransferase or Phosphonoethanolamine Transferase | Yeast, Mammalian cell culture | Increased flux through a specific step; identification of rate-limiting enzymes. |
Mutagenesis Studies in Model Organisms
Mutagenesis in model organisms provides a systematic approach to link genes to the biological functions of phosphonoglycosphingolipids. By inducing mutations and screening for specific phenotypes, researchers can identify genes responsible for the synthesis, transport, and degradation of these complex lipids.
Insertional Mutagenesis: Forward genetic screens using insertional mutagens, such as transposons, can be employed to generate random mutations throughout the genome of a model organism like the mouse or zebrafish. nih.gov These mobile genetic elements can insert into genes, disrupting their function. nih.gov If a transposon inserts into a gene encoding an enzyme critical for this compound synthesis, the resulting mutant may exhibit a complete lack or significant reduction of the compound. By identifying the location of the transposon insertion in these affected organisms, the previously unknown gene can be identified and characterized.
Site-Directed Mutagenesis: Once a candidate gene is identified, site-directed mutagenesis is a powerful tool for reverse genetics. This technique allows for the creation of specific, targeted changes in the DNA sequence of the gene. nih.gov Researchers can alter key amino acid residues in the enzyme's active site to abolish its catalytic activity or modify residues in regulatory domains to investigate how the enzyme is controlled. By introducing these mutated genes back into model organisms or cell cultures, the precise role of specific amino acids in the enzyme's function can be determined. This approach has been used to study the mutational specificity of various DNA lesions and can be adapted to probe the structure-function relationships of enzymes in lipid metabolism. nih.gov
These mutagenesis strategies, whether random or targeted, are crucial for discovering the genetic components of the phosphonoglycosphingolipid pathway and for building a comprehensive understanding of their roles in physiology and disease.
In Vitro and Ex Vivo Systems for Studying Phosphonoglycosphingolipid Biology
Cell Culture Models for Biosynthesis and Signaling Studies
Cultured cell lines are indispensable tools for investigating the biosynthesis and cellular functions of phosphonoglycosphingolipids under controlled laboratory conditions. These models allow for the detailed tracking of metabolic pathways and the dissection of signaling events.
Researchers can use various cell lines, such as cancer cells or immune cells, which robustly metabolize ceramide precursors. nih.govnih.gov By incubating these cells with radiolabeled or fluorescently-tagged precursors like serine or palmitic acid, the de novo synthesis pathway can be traced. nih.gov The subsequent conversion of ceramide to more complex glycosphingolipids can be monitored over time, allowing for the characterization of intermediate products and the enzymes involved. nih.gov For example, studies have used labeled short-chain ceramides (B1148491) to track their conversion to glucosylceramide and other complex lipids, and inhibitors of specific enzymes, like glucosylceramide synthase, can be used to confirm pathway steps. nih.gov
Cell culture systems are also vital for studying the signaling roles of these lipids. The addition of exogenous phosphonoglycosphingolipids to cell media can be used to observe downstream effects on cellular processes like proliferation, apoptosis, or differentiation. lipotype.com Furthermore, techniques have been developed to specifically quantify ceramide pools in distinct subcellular compartments, such as the plasma membrane, which is critical as the location of a lipid can determine its signaling function. nih.gov
Organoid or Tissue Explant Cultures
While cell monolayers are useful, they lack the complex three-dimensional architecture and cellular heterogeneity of native tissues. Organoid and tissue explant cultures provide more physiologically relevant models for studying phosphonoglycosphingolipid biology.
Organoid Cultures: Cerebral organoids, which are 3D cultures derived from pluripotent stem cells that recapitulate aspects of brain development, have emerged as a powerful system for neurobiology and for studying complex lipids like glycosphingolipids. acs.org These models allow researchers to study lipid profiles in a system containing various interdependent brain regions and mature neuron subtypes. acs.org Mass spectrometry-based methods can be applied to single organoids to quantify neural tissue markers and cell-surface lipids, providing insight into how phosphonoglycosphingolipid composition changes during neural development. acs.org Patient-derived organoids (PDOs) further offer a platform for personalized research, enabling the study of how lipid metabolism may differ in healthy versus diseased states. jove.com
Tissue Explant Cultures: Organotypic cultures, such as those from mouse keratinocytes, can reproduce the in vivo complement of ceramides and their derivatives. nih.gov These cultures maintain the cellular organization and differentiation programs found in the original tissue, making them excellent models for studying the synthesis of complex structural lipids within a tissue context. nih.gov By using labeled precursors in these cultures, the de novo synthesis of ceramides and their subsequent modification into more complex structures can be demonstrated during processes like terminal differentiation. nih.gov
Table 2: Comparison of In Vitro and Ex Vivo Models for Phosphonoglycosphingolipid Research
| Model System | Description | Advantages | Example Application |
|---|---|---|---|
| Cell Culture | Monolayers of immortalized or primary cells grown in flasks or dishes. | High-throughput, genetically tractable, controlled environment. | Tracing metabolic flux using labeled ceramide precursors. nih.gov |
| Organoids | Self-organizing 3D structures grown from stem cells that mimic organ architecture. | Physiologically relevant, cellular heterogeneity, models development. | Profiling glycosphingolipids during cerebral organoid development. acs.org |
| Tissue Explants | Small pieces of tissue maintained in culture that preserve native architecture. | Maintains cell-cell and cell-matrix interactions of native tissue. | Characterizing ceramide synthesis in organotypic skin cultures. nih.gov |
Bioinformatic and Computational Approaches
Lipidomics Data Analysis and Interpretation
The study of this compound is greatly advanced by the field of lipidomics, which aims for the comprehensive analysis of all lipids in a biological system. This approach generates vast and complex datasets, primarily from mass spectrometry (MS), that require sophisticated bioinformatic and computational tools for analysis and interpretation. nih.gov
The typical workflow begins with the separation of lipids using techniques like Ultra-Performance Liquid Chromatography (UPLC), followed by detection with high-resolution mass spectrometry (UPLC-MS/MS). mdpi.comnih.gov The raw data consists of thousands of signals characterized by their mass-to-charge ratio (m/z), retention time, and ion intensity.
Specialized software is essential for processing this data. Programs like Lipid Data Analyzer (LDA) or Progenesis QI utilize algorithms that rely on the exact mass, predicted isotopic distribution, retention time, and fragmentation (MS/MS) spectra to reliably identify and quantify individual lipid species. mdpi.comnih.gov These tools compare the experimental data against comprehensive lipid databases (e.g., LIPID MAPS) to annotate the detected signals. nih.gov
Once lipids are identified and quantified, statistical analyses are performed to identify significant changes between different experimental groups. Multivariate analyses, such as Principal Component Analysis (PCA), can reveal clustering trends and identify outliers, while univariate tests can pinpoint specific lipid species that are significantly altered. mdpi.com This information can then be mapped onto known biochemical pathways, such as the sphingolipid metabolism pathway from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, to provide a mechanistic understanding of the observed changes. nih.govgenome.jp The integration of lipidomics data with other omics datasets (e.g., transcriptomics, proteomics) provides a more holistic, systems-biology view of phosphonoglycosphingolipid function. acs.org
Table 3: Key Stages in a Lipidomics Data Analysis Workflow
| Stage | Description | Tools and Techniques |
|---|---|---|
| Data Acquisition | Separation and detection of lipids from a biological sample. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov |
| Peak Processing & Lipid Identification | Detection of ion signals and annotation of lipids based on their physicochemical properties. | Software such as Lipid Data Analyzer (LDA), Progenesis QI, MZmine nih.govmdpi.comnih.gov |
| Quantification | Determination of the relative or absolute abundance of each identified lipid. | Comparison of signal intensities, often normalized to an internal standard. nih.gov |
| Statistical Analysis | Identification of statistically significant differences in lipid profiles between sample groups. | Principal Component Analysis (PCA), ANOVA, Hierarchical Clustering mdpi.com |
| Pathway Analysis & Interpretation | Placing the identified lipid changes into a biological context. | KEGG pathway mapping, integration with other 'omics' data. nih.gov |
Molecular Modeling of Phosphonoglycosphingolipid-Protein Interactions
Molecular modeling has emerged as an indispensable tool for investigating the intricate interactions between lipids and proteins at an atomic level. nih.gov For complex lipids like this compound, computational techniques, particularly molecular dynamics (MD) simulations, provide unparalleled insights into the dynamic nature of these interactions, which are often challenging to capture through experimental methods alone. nih.govspringernature.com These simulations complement structural data by elucidating the thermodynamic and kinetic profiles that govern the recognition, binding, and potential modulation of protein function by phosphonoglycosphingolipids. springernature.com
The fundamental approach involves creating a virtual model of the biological system—typically a protein embedded within a lipid bilayer containing this compound, solvated by water and ions. nih.gov Using sophisticated software packages like GROMACS or NAMD, and guided by physics-based force fields such as CHARMM and AMBER, the trajectory of every atom in the system is calculated over time. nih.govgromacs.orgmdpi.com Force fields are meticulously parameterized sets of equations that define the potential energy of the particles, dictating their interactions and movements. mdpi.comnih.gov The CHARMM force field, for instance, has been progressively refined (e.g., CHARMM36m) to accurately represent a wide array of biomolecules, including proteins, nucleic acids, and various lipids, with specific parameters available for carbohydrates and phosphate (B84403) groups, which are essential for modeling phosphonoglycosphingolipids. mdpi.comnih.govresearchgate.net
MD simulations can reveal several key aspects of the this compound-protein interface. Researchers can identify specific "hotspot" residues on the protein surface that form stable, non-covalent bonds with the lipid. portlandpress.com These interactions can be multifaceted, involving hydrogen bonds with the glycosyl headgroup, electrostatic interactions with the charged phosphonate (B1237965) moiety, and hydrophobic interactions between nonpolar protein residues and the ceramide backbone. portlandpress.com For example, simulations can track the formation and lifetime of hydrogen bonds between the sugar hydroxyls of the lipid and amino acid side chains like arginine and tyrosine on the protein. portlandpress.com
Furthermore, these computational models can capture the conformational changes induced upon binding. The interaction might cause the this compound to adopt a specific orientation relative to the protein, or it could trigger allosteric changes in the protein's structure, thereby modulating its biological activity. mdpi.com The flexibility of the glycan chain and its dynamic engagement with the protein surface are critical features that simulations are uniquely positioned to explore. oup.com
The analysis of simulation trajectories yields quantitative data that characterizes the binding event. Key metrics include the calculation of binding free energies, which predict the stability of the lipid-protein complex, and the analysis of radial distribution functions to understand the spatial arrangement of lipid molecules around the protein. scispace.comnih.gov By monitoring parameters like the area per lipid and membrane thickness, researchers can also assess how these interactions might influence the local properties of the cell membrane. nih.gov
Interactive Table: Exemplary Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex
This table represents the type of detailed interaction data that can be extracted from molecular dynamics simulations. The values are illustrative.
| Simulation Parameter | Interacting Moiety (Protein) | Interacting Moiety (Lipid) | Primary Interaction Type | Average Distance (Å) | Occupancy (%) |
| Force Field: CHARMM36m | Arginine (Arg-112) | Phosphonate Group | Electrostatic (Salt Bridge) | 2.8 | 85 |
| Software: GROMACS | Tyrosine (Tyr-85) | Terminal Sugar (OH group) | Hydrogen Bond | 3.1 | 62 |
| Simulation Time: 500 ns | Tryptophan (Trp-210) | Ceramide Acyl Chain | Hydrophobic | 4.5 | 70 |
| Ensemble: NPT | Asparagine (Asn-90) | Second Sugar (OH group) | Hydrogen Bond | 3.3 | 55 |
| Water Model: TIP3P | Lysine (Lys-154) | Phosphonate Group | Electrostatic (Salt Bridge) | 3.0 | 78 |
Future Directions in Phosphonotetraglycosyl Ceramide Research
Elucidation of Precise Physiological Functions and Regulatory Mechanisms
The central challenge in sphingolipid research is to move beyond broad categorizations to understand the specific functions of individual molecular species. nih.gov While ceramides (B1148491), in general, are known to be involved in critical cellular decisions such as proliferation, growth arrest, and apoptosis, the specific contribution of phosphonotetraglycosyl ceramide is unknown. nih.gov Its unique structure, featuring a phosphono-group and a complex tetraglycosyl chain, suggests specialized roles that differ from more common sphingolipids like sphingomyelin (B164518) or simple glucosylceramides. nih.gov
Future research must focus on identifying the precise physiological processes modulated by this compound. Key questions include its involvement in cell signaling, membrane stability, and intercellular recognition. Investigation into its regulatory mechanisms is also crucial. The levels of bioactive lipids like ceramide-1-phosphate are tightly controlled, and it is likely that this compound is subject to similar homeostatic regulation involving feedback loops and specific enzymatic control. nih.govnih.gov
| Key Research Question | Proposed Experimental Approach | Potential Significance |
| What is the subcellular localization of this compound? | Immunofluorescence microscopy using specific antibodies; Lipidomics analysis of isolated organelles. | Determines its site of action (e.g., plasma membrane, Golgi, mitochondria) and provides clues to its function. |
| Does it act as a signaling molecule? | Exogenous application to cell cultures; Monitoring downstream signaling pathways (e.g., MAPK, PI3K/Akt). | Could reveal novel signaling cascades regulated by phosphonolipids. |
| How is its concentration regulated within the cell? | Perturbation studies (e.g., nutrient stress, pathogen exposure) followed by mass spectrometry-based lipidomics. | Identifies the conditions under which its levels change, suggesting its role in cellular adaptation and stress responses. |
Identification of Novel Enzymes and Regulatory Proteins in Biosynthesis
The biosynthesis of glycosphingolipids is a stepwise process involving a series of glycosyltransferases that extend a ceramide base. nih.gov The de novo synthesis of ceramide itself begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) and proceeds through several steps to produce the core lipid. nih.gov However, the specific enzymatic machinery responsible for constructing this compound remains uncharacterized.
A primary goal for future research is the identification and characterization of the enzymes that:
Synthesize the specific tetraglycosyl ceramide precursor. While the general process of adding sugars like glucose and galactose to ceramide is known, the specific transferases that build this particular four-sugar chain need to be identified. nih.gov
Add the aminoethylphosphonate (AEP) group to the glycan chain. This step is a key unknown and likely involves a novel phosphotransferase distinct from the ceramide kinase that produces ceramide-1-phosphate. nih.gov
Identifying these enzymes will not only illuminate the biosynthetic pathway but also provide essential tools (e.g., gene knockout models, purified proteins for in vitro assays) to study the regulation of this molecule. Furthermore, understanding the regulatory proteins, analogous to the ORMDL proteins that control SPT activity for ceramide synthesis, will be critical for a complete picture of its metabolic control. nih.gov
| Hypothesized Enzyme/Protein | Predicted Function in Biosynthesis | Homology/Class |
| Novel Glycosyltransferases | Stepwise addition of specific monosaccharides to form the tetraglycan backbone. | GT (Glycosyltransferase) family |
| Phosphono-transferase | Transfer of an aminoethylphosphonate (AEP) moiety to the glycan chain. | Potentially a novel class of lipid-modifying enzymes. |
| Regulatory Proteins | Sensing cellular levels of this compound or its precursors and modulating biosynthetic enzyme activity. | May share domains with other lipid-sensing proteins like the ORMDL family. nih.gov |
Investigation of Interspecies Variability and Environmental Influences
The discovery of this compound and related phosphonoglycolipids has been concentrated in marine invertebrates, such as the sea hares Dolabella auricularia and Aplysia kurodai. nih.gov This limited distribution suggests a specialized function adapted to their unique biological niche. A significant avenue for future research is to broaden the search for these lipids across a wider range of species, including other mollusks, marine organisms, and even terrestrial life.
This comparative lipidomics approach will help answer key evolutionary questions about the origin and functional diversification of phosphonolipids. Furthermore, it is vital to investigate how environmental factors—such as temperature, salinity, diet, and exposure to pollutants or pathogens—influence the expression and abundance of this compound in organisms that produce it. Such studies could reveal a role in environmental adaptation or defense mechanisms.
| Organism | Related Compound Found | Significance |
| Dolabella auricularia (Sea Hare) | This compound | The primary source of identification for this specific compound. nih.gov |
| Aplysia kurodai (Sea Hare) | Phosphonopentaglycosyl ceramide | Demonstrates structural variability (penta- vs. tetraglycosyl) even within closely related species. nih.gov |
Development of Synthetic Analogs for Research Probes
A major hurdle in studying the function of specific lipids is the difficulty in tracking their movement and interactions within the complex environment of a cell. Chemical biology offers a powerful solution through the development of synthetic analogs. nih.gov Creating synthetic versions of this compound equipped with reporter tags would revolutionize the study of its cell biology.
Future synthetic targets should include:
Fluorescently-labeled analogs: To visualize the lipid's subcellular localization and trafficking in real-time using advanced microscopy.
Photo-affinity probes: To identify binding partners, such as transport proteins, receptors, or regulatory enzymes, by covalently cross-linking the analog to interacting molecules upon light activation.
Click-chemistry-enabled analogs: To allow for the attachment of various tags for purification and identification of interacting complexes.
These research probes would be invaluable for functional studies, moving beyond static measurements of concentration to dynamic analyses of the lipid's life cycle and interactions. The use of synthetic ceramide analogs like D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) to inhibit glycosphingolipid synthesis has already proven the power of this approach in the broader field. nih.gov
Integration with Broader Glycobiology and Lipid Signaling Networks
This compound does not exist in a vacuum. It is part of the vast and interconnected networks of glycobiology and lipid signaling. nih.gov Future research must aim to understand how this specific molecule integrates into these larger systems. The presence of both a complex glycan and a phosphonate (B1237965) group suggests it could have unique properties in modulating membrane domains, often called lipid rafts. The ceramide backbone itself is known to influence the formation of tightly packed membrane domains. nih.gov
Key areas of investigation include:
Membrane Biophysics: Does the phosphono-glycan headgroup alter membrane fluidity, curvature, or the formation of specialized domains? How does it interact with cholesterol and other sphingolipids?
Receptor Modulation: Could this compound act as a co-receptor or modulator for membrane proteins, similar to how other glycosphingolipids influence the function of growth factor receptors?
Metabolic Crosstalk: How does its biosynthesis and degradation intersect with other major lipid pathways, such as those for glycerophospholipids and other sphingolipids like ceramide-1-phosphate? nih.govnih.gov The precursors for its synthesis are drawn from the central ceramide pool, which is also used for sphingomyelin synthesis, indicating a point of metabolic competition and regulation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
